molecular formula C8H10F9O3P B12304708 Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate

Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate

Cat. No.: B12304708
M. Wt: 356.12 g/mol
InChI Key: FDCFCBGZKWTPQN-UHFFFAOYSA-N
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Description

Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate is a fluorinated organophosphorus compound characterized by a perfluorohexyl chain linked to a dimethyl phosphonate group. This structure combines the hydrophobicity and chemical stability of perfluorinated alkyl chains with the reactivity of phosphonate esters. Applications of such compounds span surfactants, surface passivation agents in photovoltaics, and intermediates for specialty polymers .

Properties

Molecular Formula

C8H10F9O3P

Molecular Weight

356.12 g/mol

IUPAC Name

6-dimethoxyphosphoryl-1,1,1,2,2,3,3,4,4-nonafluorohexane

InChI

InChI=1S/C8H10F9O3P/c1-19-21(18,20-2)4-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h3-4H2,1-2H3

InChI Key

FDCFCBGZKWTPQN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC

Origin of Product

United States

Chemical Reactions Analysis

Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Fluorinated Phosphonates vs. Phosphates

Example Compounds :

  • Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate (hypothetical structure based on evidence)
  • 1H,1H,2H,2H-Perfluorohexylphosphate (4:2 monoPAP)
  • Bis(1H,1H,2H,2H-perfluorohexyl)phosphate (4:2/4:2 diPAP)
Property Dimethyl Phosphonate (Hypothetical) 4:2 monoPAP 4:2/4:2 diPAP
Functional Group Phosphonate ester (P=O, OR groups) Phosphate ester (P=O, OH) Phosphate diester (P=O)
Fluorination Perfluorohexyl chain Perfluorohexyl chain Dual perfluorohexyl chains
Applications Surface modifiers, intermediates Surfactants in cosmetics Surfactants, emulsifiers
Environmental Concern Likely persistent (PFAS-related) Detected in cosmetics High persistence

Phosphonates exhibit greater hydrolytic stability compared to phosphates due to the direct carbon-phosphorus bond, making them preferable in high-temperature or acidic environments .

Comparison with Sulfonates and Sulfonate Alternatives

Example Compounds :

  • 1H,1H,2H,2H-Perfluorohexane Sulfonate (4:2 FTSA)
  • Perfluorooctane Sulfonate (PFOS)
Property Dimethyl Phosphonate (Hypothetical) 4:2 FTSA PFOS
Functional Group Phosphonate ester Sulfonate (SO₃⁻) Sulfonate (SO₃⁻)
Chain Length C6 (perfluorohexyl) C6 (perfluorohexyl) C8 (perfluorooctyl)
Toxicity (Zebrafish) Not reported Lower acute toxicity High toxicity
Regulatory Status Emerging PFAS Regulated as PFAS alternative Banned/restricted globally

While 4:2 FTSA is a common PFOS alternative, fluorinated phosphonates may offer distinct physicochemical properties, such as enhanced surface activity or compatibility with organic matrices in materials science .

Comparison with Fluorinated Isocyanates and Urea-Amides

Example Compounds :

  • 1H,1H,2H,2H-Perfluorohexyl Isocyanate
  • Urea-Amide Derivatives (e.g., 8b)
Property Dimethyl Phosphonate (Hypothetical) Perfluorohexyl Isocyanate Urea-Amide 8b
Functional Group Phosphonate ester Isocyanate (NCO) Urea-amide (NHCONH, amide)
Synthesis Yield Not reported 61% (from iodide precursor) 71% (from isocyanate)
Applications Materials science Polymer intermediates Specialty surfactants

Fluorinated isocyanates serve as precursors for urea-amides and phosphonates, highlighting their versatility in synthesizing diverse fluorinated architectures .

Comparison with Allylic Phosphonates

Example Compound : Dimethyl Allylic Phosphonate (E)-87

Property Dimethyl Phosphonate (Hypothetical) Allylic Phosphonate (E)-87
Structure Perfluorohexyl chain Benzyl-substituted allyl
¹H NMR Shifts Not reported δ2.58 (CH₂-P), δ5.76 (allylic H)
Applications Surface modification Catalytic asymmetric synthesis

Allylic phosphonates like (E)-87 are used in asymmetric catalysis, whereas perfluorohexyl phosphonates are tailored for hydrophobic surface interactions .

Key Research Findings

  • Synthetic Routes : Fluorinated phosphonates often derive from precursors like 1H,1H,2H,2H-perfluorohexyl iodide, with yields ranging from 60–85% depending on the reaction (e.g., Grignard reactions or nucleophilic substitutions) .
  • Environmental Impact: Fluorinated phosphonates and phosphates are persistent in the environment, with monoPAPs and diPAPs detected in consumer products .
  • Toxicity : While 4:2 FTSA shows lower acute toxicity than PFOS in zebrafish, fluorinated phosphonates require further study to assess ecological risks .
  • Material Science : Methylammonium salts of fluorinated phosphonates enhance perovskite solar cell stability via surface passivation, demonstrating their utility in energy applications .

Biological Activity

Dimethyl (1H,1H,2H,2H-perfluorohexyl)phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities and implications in environmental health. This article explores the biological activity of this compound, focusing on its toxicological profiles, metabolic pathways, and potential effects on human health and ecosystems.

This compound is characterized by the presence of a perfluoroalkyl chain, which imparts unique properties to the compound. The phosphonate functional group contributes to its stability and resistance to hydrolysis in biological systems. This stability can influence its bioavailability and potential toxicity.

Metabolic Pathways

Research indicates that dimethyl phosphonate compounds are primarily metabolized through demethylation processes. In rodent studies, the compound was shown to undergo conversion to monomethyl hydrogen phosphite (MMP), which is further oxidized to carbon dioxide (CO₂). The elimination of the compound occurs mainly through urine and expired air, with limited evidence of bioaccumulation observed in various studies .

Acute Toxicity

Acute toxicity assessments have revealed significant insights into the safety profile of this compound. The compound exhibited an acute dermal LD50 value of 681 mg/kg body weight in rabbits. Clinical signs of intoxication included depression and ptosis . In inhalation studies with rodents, exposure levels up to 7100 mg/m³ over six hours did not result in lethality but did show signs of respiratory distress in mice .

Genotoxicity

In vitro studies have indicated that dimethyl phosphonate compounds may possess mutagenic and clastogenic potential. Evidence suggests that these compounds could be regarded as having genotoxic properties based on conflicting results from various studies assessing clastogenicity in vivo . Such findings necessitate further investigation into the mechanisms by which these compounds may induce genetic damage.

Case Studies

Case Study 1: Toxicity Assessment in Rodents
A two-year gavage study in mice indicated a NOAEL (No Observed Adverse Effect Level) of 200 mg/kg body weight/day for female mice. However, male mice exhibited calcification of testicular tissue even at lower doses (100 mg/kg body weight/day), indicating a gender-specific response to exposure .

Case Study 2: Developmental Toxicity Screening
Using zebrafish as a model organism for developmental toxicity screening revealed that exposure to certain PFAS resulted in mortality and morphological abnormalities at concentrations as low as 3 μM. This underscores the potential risks associated with environmental exposure to similar compounds .

Summary of Biological Activity Findings

Parameter Finding
Acute Dermal LD50 681 mg/kg body weight (rabbits)
Inhalation Exposure No lethality at 7100 mg/m³ for 6 hours
NOAEL (Female Mice) 200 mg/kg body weight/day
Genotoxicity Potential mutagenic and clastogenic effects
Developmental Toxicity Significant effects observed in zebrafish models

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